Enhanced Lipophilicity vs. Morpholine-3-carboxamide
2-Methylmorpholine-3-carboxamide exhibits a computed XLogP3 of -1.2, representing a +0.4 log unit increase in lipophilicity compared to the unsubstituted morpholine-3-carboxamide (XLogP3 = -1.6) [1][2]. This difference, driven by the single methyl substituent, is quantitatively meaningful in medicinal chemistry optimization, where each 1-log unit increase in logP has been estimated to correspond to approximately a 10-fold increase in membrane permeability in certain series [1].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.2 |
| Comparator Or Baseline | Morpholine-3-carboxamide: XLogP3 = -1.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (2-methyl analog is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
This quantifiable lipophilicity increase can directly influence the drug-likeness of derived compounds, making 2-methylmorpholine-3-carboxamide a more suitable fragment starting point for targets requiring improved passive permeability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 68847120, 2-Methylmorpholine-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/1869463-42-2. Accessed 26 Apr 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 19792002, Morpholine-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/848488-74-4. Accessed 26 Apr 2026. View Source
